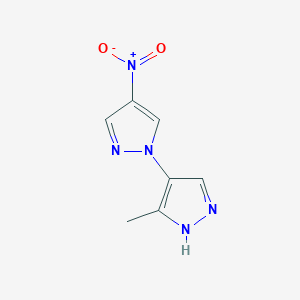

3'-methyl-4-nitro-1'H-1,4'-bipyrazole

Description

Bipyrazoles, which consist of two interconnected pyrazole (B372694) rings, are a cornerstone in the development of new pharmaceuticals and advanced materials. The pyrazole moiety itself, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. mdpi.comnih.govresearchgate.nettandfonline.com The combination of two such rings into a bipyrazole structure expands the chemical space and offers new possibilities for molecular design and functionalization.

The specific compound, 3'-methyl-4-nitro-1'H-1,4'-bipyrazole, features a methyl group and a nitro group, which are known to significantly influence the electronic properties and biological activity of heterocyclic compounds. The nitro group, in particular, is a strong electron-withdrawing group that can play a crucial role in the biological activity of various compounds, including antimicrobial and anticancer agents. researchgate.netmdpi.com The methyl group can modulate lipophilicity and steric interactions, which are critical for a compound's pharmacokinetic and pharmacodynamic profile.

While specific studies on this compound are not readily found, its structural features place it at the intersection of several key research areas, including the development of new therapeutic agents and energetic materials. nih.govnih.gov The synthesis and characterization of such novel bipyrazoles are essential first steps in unlocking their potential.

A plausible synthetic approach for this compound, based on established methods for 1,4'-bipyrazole synthesis, would likely involve the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. scite.aibenthamdirect.com Specifically, the reaction could proceed between 4-nitro-1H-pyrazole-1-hydrazine and a three-carbon building block with a methyl group, or alternatively, the reaction of hydrazine with a suitably substituted diketone precursor. The regioselectivity of such reactions is a critical aspect that needs to be carefully controlled to obtain the desired 1,4'-linkage. scite.ai

The investigation of novel bipyrazole compounds like this compound typically follows a well-defined set of research approaches to elucidate their structure, properties, and potential applications. These methods are crucial for a comprehensive understanding of any new chemical entity.

Structural Elucidation and Characterization:

The first step after the synthesis of a novel compound is the unambiguous determination of its chemical structure. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons in the bipyrazole rings. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H, C=N, and in this case, the characteristic strong absorptions of the nitro group (NO₂).

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. scite.ai

Physicochemical and Biological Evaluation:

Once the structure is confirmed, the research focus shifts to understanding the compound's properties and potential utility.

Computational and Molecular Docking Studies: These in silico methods are often used to predict the compound's properties and to understand its potential interactions with biological targets. Molecular docking can simulate the binding of the bipyrazole derivative to the active site of a protein, providing insights into its potential as an enzyme inhibitor or receptor modulator.

Biological Screening: Novel bipyrazoles are frequently screened for a wide range of biological activities. Given the known pharmacological profiles of pyrazole-containing compounds, these screenings often include:

Anticancer Activity: Evaluation against various cancer cell lines to determine cytotoxic or antiproliferative effects. nih.gov

Antimicrobial Activity: Testing against a panel of bacteria and fungi to identify potential new antibiotics or antifungals. ekb.eg

Enzyme Inhibition Assays: Targeting specific enzymes that are implicated in diseases. nih.gov

The data gathered from these research approaches are essential for building a comprehensive profile of a novel bipyrazole compound and for guiding further research and development efforts.

Data on Related Bipyrazole Compounds:

While specific experimental data for this compound is not available in the surveyed literature, the following table presents typical characterization data that would be expected for such a compound, based on data for analogous structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1171725-06-6 | C₇H₇N₅O₂ | 193.16 |

| 3-Methyl-4-nitro-1H-pyrazole | 5334-39-4 | C₄H₅N₃O₂ | 127.10 |

| 1-Methyl-4-nitro-1H-pyrazole | 3994-50-1 | C₄H₅N₃O₂ | 127.10 |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | C₈H₁₁N₃O₄ | 213.19 |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-4-yl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-5-7(3-8-10-5)11-4-6(2-9-11)12(13)14/h2-4H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOLAKCUVVYWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 4 Nitro 1 H 1,4 Bipyrazole and Its Congeners

Precursor Synthesis and Functionalization Strategies

The assembly of the target bipyrazole necessitates the preparation of appropriately substituted pyrazole (B372694) building blocks. This involves both the synthesis of the pyrazole core and the specific introduction of methyl and nitro groups.

Synthesis of Substituted Pyrazole Units

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods. The most classical and widely used approach is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This method is highly versatile, allowing for the introduction of various substituents on the resulting pyrazole ring by choosing appropriately substituted precursors.

Another powerful technique is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. This reaction offers a high degree of regioselectivity and is tolerant of a wide range of functional groups. Additionally, multicomponent reactions have emerged as an efficient strategy for the one-pot synthesis of polysubstituted pyrazoles from simple starting materials.

Recent advancements have also focused on metal-catalyzed methods. For instance, tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates provides a route to 3,4,5-trisubstituted pyrazoles with significant structural complexity. These diverse synthetic tools provide access to a wide array of pyrazole precursors necessary for the construction of more complex structures like bipyrazoles.

Introduction of Nitro and Methyl Functionalities onto Pyrazole Precursors

The specific placement of methyl and nitro groups on the pyrazole ring is crucial for the synthesis of 3'-methyl-4-nitro-1'H-1,4'-bipyrazole. The methyl group can be introduced by using a methylated precursor in the initial pyrazole synthesis, such as utilizing a methyl-substituted 1,3-diketone in a Paal-Knorr reaction.

The introduction of a nitro group is typically achieved through electrophilic nitration of a pre-formed pyrazole ring. Common nitrating agents include nitric acid, mixtures of nitric and sulfuric acid, or other nitrosating agents. The position of nitration is directed by the existing substituents on the pyrazole ring. For example, direct nitration of pyrazole can yield 4-nitropyrazole.

A particularly relevant method for the synthesis of precursors for the target molecule is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction. The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can lead to the formation of 1-aryl-5-methyl-4-nitro-1H-pyrazoles or 1-aryl-3-methyl-4-nitro-1H-pyrazoles, depending on the substituents on the arylhydrazine. This reaction provides a direct route to a pyrazole core with the desired methyl and nitro substitution pattern, ready for further elaboration into a bipyrazole.

Table 1: Synthesis of 1-Aryl-C-methyl-4-nitro-1H-pyrazoles via ANRORC Reaction

| Arylhydrazine Substituent | Product(s) | Yield (%) |

| H | 1-Phenyl-3-methyl-4-nitro-1H-pyrazole & 1-Phenyl-5-methyl-4-nitro-1H-pyrazole | 45 (mixture) |

| 4-CH3 | 1-(4-Tolyl)-3-methyl-4-nitro-1H-pyrazole & 1-(4-Tolyl)-5-methyl-4-nitro-1H-pyrazole | 52 (mixture) |

| 4-F | 1-(4-Fluorophenyl)-3-methyl-4-nitro-1H-pyrazole & 1-(4-Fluorophenyl)-5-methyl-4-nitro-1H-pyrazole | 48 (mixture) |

| 4-Cl | 1-(4-Chlorophenyl)-5-methyl-4-nitro-1H-pyrazole | 65 |

| 4-Br | 1-(4-Bromophenyl)-5-methyl-4-nitro-1H-pyrazole | 68 |

| 4-NO2 | 1-(4-Nitrophenyl)-5-methyl-4-nitro-1H-pyrazole | 75 |

Methodologies for Constructing the 1,4'-Bipyrazole Linkage

Once the appropriately functionalized pyrazole precursors are in hand, the next critical step is the formation of the C-N bond that links the two pyrazole rings to form the 1,4'-bipyrazole scaffold.

Cyclocondensation Approaches for Bipyrazole Formation

Cyclocondensation reactions are a foundational strategy for the synthesis of bipyrazoles. This approach typically involves the reaction of a pyrazole-substituted hydrazine with a 1,3-dielectrophilic species. For the synthesis of a 1,4'-bipyrazole, one could envision the reaction of a 4-hydrazinopyrazole derivative with a suitable 1,3-dicarbonyl compound. The regioselectivity of the cyclization would be a key consideration in this approach.

Alternatively, a pyrazole derivative containing a reactive group that can be converted into a hydrazine, which then undergoes an intramolecular or intermolecular cyclization, can be employed. The versatility of the Paal-Knorr synthesis and related cyclocondensation reactions makes this a powerful, albeit potentially multi-step, approach to bipyrazole construction.

Catalytic Coupling Reactions for Bipyrazole Synthesis

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. Reactions such as the Buchwald-Hartwig amination are well-suited for the construction of the 1,4'-bipyrazole linkage. This would involve the coupling of a 4-halopyrazole with a pyrazole (or its corresponding amine). Palladium or copper catalysts are commonly employed for such transformations.

The choice of ligands, base, and reaction conditions is critical to achieve high yields and prevent side reactions. This method offers a direct and often high-yielding route to the bipyrazole core, provided the necessary halogenated and N-H pyrazole precursors are accessible.

Multi-component Reaction Strategies for Bipyrazole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including bipyrazole derivatives. An MCR strategy for a 1,4'-bipyrazole could involve the one-pot reaction of a hydrazine, a suitable carbonyl compound, and a pyrazole-containing component that can participate in the reaction cascade.

For example, a reaction could be designed where a pyrazole-containing aldehyde or ketone reacts with a hydrazine and another component to build the second pyrazole ring in situ. The elegance of MCRs lies in their ability to construct complex scaffolds from simple starting materials in a single operation, often with high efficiency and stereoselectivity. While a specific MCR for this compound may not be explicitly reported, the principles of MCR design provide a promising avenue for the development of novel synthetic routes.

Table 2: Overview of Synthetic Strategies for Bipyrazole Linkage

| Methodology | Description | Key Precursors | Advantages |

| Cyclocondensation | Formation of the second pyrazole ring from a pyrazole-containing precursor. | Pyrazole-hydrazines, 1,3-Dicarbonyls | Versatile, well-established |

| Catalytic Coupling | Transition-metal-catalyzed C-N bond formation. | Halogenated pyrazoles, Pyrazole N-H | Direct, often high-yielding |

| Multi-component Reaction | One-pot synthesis from three or more starting materials. | Simple acyclic and heterocyclic building blocks | Atom-economical, efficient |

Regioselectivity and Stereoselectivity in Bipyrazole Synthesis

Regioselectivity and stereoselectivity are fundamental concepts in the synthesis of complex molecules like bipyrazoles, dictating the precise spatial arrangement of atoms.

The arrangement of substituents on the bipyrazole framework significantly influences its properties. nih.gov Control over these patterns is a key focus in synthetic strategies. For instance, the synthesis of N-methylpyrazoles, often achieved by reacting a 1,3-diketone with methylhydrazine, typically results in a mixture of regioisomers that can be challenging to separate. acs.org The choice of solvent has been shown to dramatically influence the regioselectivity of this reaction. acs.org

The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method. semanticscholar.orgresearchgate.net When unsymmetrical dicarbonyl compounds are used, the reaction can be highly regioselective, often yielding a single regioisomer. semanticscholar.org This selectivity is crucial for obtaining the desired substitution pattern on the newly formed pyrazole ring. For example, the reaction of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with various 1,3-dicarbonyl compounds has been shown to be regioselective in most cases. semanticscholar.org

Furthermore, direct C-H arylation of pyrazoles offers a modern approach to introduce aryl groups at specific positions. nih.gov By employing a palladium-pivalate catalytic system, the reactivity of the C-H bonds on the pyrazole ring can be controlled, with the C-5 position being the most reactive, followed by C-4, and then C-3. nih.gov To overcome the low reactivity of the C-3 position, a "SEM switch" strategy has been developed, which involves transposing a protecting group to render the C-3 position more reactive. nih.gov This allows for the sequential and regioselective introduction of aryl groups at different positions on the pyrazole core. nih.gov

Table 1: Regioselective Synthesis of Pyrazoles

| Starting Materials | Reaction Type | Key Factor for Regiocontrol | Outcome |

|---|---|---|---|

| 1,3-diketone and methylhydrazine | Condensation | Solvent (e.g., fluorinated alcohols) | Increased formation of one N-methylpyrazole regioisomer. acs.org |

| Unsymmetrical 1,3-dicarbonyl and hydrazinopyrazole | Knorr pyrazole synthesis | Inherent reactivity of dicarbonyl compound | Formation of a single regioisomer in most cases. semanticscholar.org |

| SEM-protected pyrazole and haloarene | Palladium-catalyzed C-H arylation | Protecting group transposition ("SEM switch") | Sequential arylation at C-5 and C-3 positions. nih.gov |

While the synthesis of this compound itself does not typically involve the creation of chiral centers, the principles of stereoselectivity are crucial in the synthesis of more complex, substituted bipyrazoles. Stereoselectivity refers to the control of the three-dimensional arrangement of atoms in a molecule.

In the context of pyrazole synthesis, stereoselectivity can be important when chiral substituents are present or when new stereocenters are formed during the reaction. For example, the Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds can lead to the formation of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov The stereochemical outcome of this reaction can be switched by the presence or absence of a silver carbonate catalyst. nih.gov

In hetero-Diels-Alder reactions involving pyrazole derivatives, the stereochemistry of the resulting cycloadducts is determined by the mode of attack of the dienophile. mdpi.com For instance, reactions can proceed via competitive exo- and endo-attacks, leading to the formation of different stereoisomers. mdpi.com The inherent electronic and steric properties of the reacting molecules often dictate the preferred stereochemical pathway. acs.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired bipyrazole product while minimizing waste and energy consumption.

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of pyrazoles, various solvents such as acetonitrile, methanol, ethanol, dichloromethane, and water have been studied. researchgate.net Ethanol is often selected as a favorable solvent due to its renewable nature, biodegradability, and low hazard profile. researchgate.net In some cases, solvent-free conditions have been employed, which can offer advantages in terms of green chemistry, though they may lead to lower yields compared to reactions in an optimized solvent. researchgate.netmdpi.com

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles. acs.org

Temperature is another critical parameter that influences reaction rates and, in some cases, product distribution. Increasing the reaction temperature can significantly shorten the reaction time and improve the yield of the desired product. nih.govnih.gov For instance, in the synthesis of (E)-N-carbonylvinylated pyrazoles, raising the temperature from room temperature to 60 °C resulted in a higher yield and a shorter reaction time. nih.gov Microwave irradiation has also been utilized to accelerate pyrazole synthesis, often leading to better yields and shorter reaction times compared to conventional heating. researchgate.net

Catalysts play a vital role in modern organic synthesis by accelerating reactions and enabling transformations that would otherwise be difficult or impossible. In the context of bipyrazole synthesis, various catalysts have been developed to improve efficiency and selectivity.

For the synthesis of bispyrazole derivatives, inexpensive and reusable catalysts like alum (KAl(SO₄)₂·12H₂O) have been used effectively under solvent-free conditions. mdpi.com The catalyst enhances the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. mdpi.com

In cross-coupling reactions to form C-N bonds, which are essential for linking the two pyrazole rings in some synthetic routes, the design of ligands for the metal catalyst is crucial. Protic pyrazoles themselves can act as versatile ligands in coordination chemistry and catalysis. nih.gov The coordination of a pyrazole to a metal center can render its N-H proton more acidic, which can be exploited in catalytic cycles. nih.gov The development of mixed-ligand copper(II) complexes with bis(pyrazole) and 2,2'-bipyridyl ligands has been explored, demonstrating the tunability of the electronic properties of the metal center through ligand design. rsc.org

Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis

| Parameter | Condition | Effect | Example |

|---|---|---|---|

| Solvent | Ethanol | Good yield, renewable, biodegradable. researchgate.net | PVSA-catalyzed pyrazole synthesis. researchgate.net |

| Fluorinated alcohols (TFE, HFIP) | Increased regioselectivity. acs.org | Formation of N-methylpyrazoles. acs.org | |

| Temperature | Increased temperature | Shorter reaction time, higher yield. nih.gov | Synthesis of (E)-N-carbonylvinylated pyrazoles. nih.gov |

| Microwave irradiation | Shorter reaction times, improved yields. researchgate.net | Cyclocondensation reactions. researchgate.net | |

| Catalyst | Alum (KAl(SO₄)₂·12H₂O) | Increased reaction rate, green conditions. mdpi.com | Synthesis of bispyrazole derivatives. mdpi.com |

| Palladium with pivalic acid | Enables C-H arylation. nih.gov | Regioselective synthesis of arylated pyrazoles. nih.gov |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting the outcomes of new reactions. For the synthesis of this compound and its congeners, several mechanistic aspects have been investigated.

The Knorr pyrazole synthesis, a cornerstone of pyrazole chemistry, proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine. semanticscholar.org The reaction involves the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity observed with unsymmetrical dicarbonyls is determined by which carbonyl group is initially attacked by the hydrazine and the relative stability of the resulting intermediates. semanticscholar.org

In the synthesis of 3-nitropyrazole, a common precursor, the mechanism involves the nitration of pyrazole to form N-nitropyrazole, followed by a rearrangement in an organic solvent to yield the 3-nitro product. nih.govmdpi.com This rearrangement is believed to be a nih.govwustl.eduσ rearrangement. google.com

For metal-mediated reactions, such as the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles, mechanistic studies have revealed the importance of an inner-sphere coordination-induced oxidation mechanism. nih.gov In this process, the coordination of the oxidant to the titanium center is a critical step for the subsequent N-N bond formation. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms. For example, DFT calculations have been used to elucidate the electronic structure of reactants and transition states in hetero-Diels-Alder reactions, helping to explain the observed regio- and stereoselectivity. mdpi.com

Elucidation of Key Intermediates and Transition States

The formation of the 1,4'-bipyrazole linkage, particularly with the electronic influence of a nitro group, is a process that can be elucidated through computational and mechanistic studies. While specific experimental data for this compound is not extensively documented in publicly available literature, insights can be drawn from related systems and theoretical investigations into pyrazole and bipyrazole synthesis.

Key reaction pathways for the formation of bipyrazoles often involve the condensation of a pyrazole-containing hydrazine with a 1,3-dicarbonyl compound or a related synthon. In the context of synthesizing this compound, a plausible approach involves the reaction of 4-nitro-1H-pyrazol-1-ylhydrazine with a suitable precursor for the 3'-methylpyrazole ring.

Key Intermediates:

The reaction mechanism likely proceeds through several key intermediates. Following the initial reaction of the hydrazine with a carbonyl group of the 1,3-dicarbonyl compound, a hydrazone intermediate is formed. This is a common step in pyrazole synthesis. Subsequent intramolecular cyclization is a critical step, which involves the nucleophilic attack of the remaining nitrogen of the hydrazine moiety onto the second carbonyl group. This leads to a cyclic hemiaminal-like intermediate . Dehydration of this cyclic intermediate then yields the aromatic pyrazole ring.

Computational studies on related pyrazole syntheses have provided insights into the energetics of these steps. For instance, density functional theory (DFT) calculations can be employed to model the geometries and energies of the reactants, intermediates, transition states, and products.

Transition States:

The rate-determining step in such syntheses is often the intramolecular cyclization or the subsequent dehydration. The transition state for the cyclization step would involve the formation of the new nitrogen-carbon bond, with a specific geometry that accommodates the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon. The energy barrier associated with this transition state will be influenced by steric and electronic factors of the substituents on both reacting moieties.

The presence of the electron-withdrawing nitro group on one of the pyrazole rings can be expected to influence the nucleophilicity of the reacting hydrazine and the stability of the intermediates and transition states. Computational models can predict the activation energies for these transition states, providing a quantitative measure of the reaction feasibility and rate.

A general representation of the intermediates and transition states in a Knorr-type pyrazole synthesis is depicted in the table below.

| Step | Description | Key Species |

| 1 | Initial reaction | Reactants: Pyrazolylhydrazine and 1,3-dicarbonyl compound |

| 2 | Hydrazone formation | Intermediate: Hydrazone |

| 3 | Intramolecular Cyclization | Transition State 1 (TS1): C-N bond formation |

| 4 | Cyclic Intermediate | Intermediate: Cyclic hemiaminal |

| 5 | Dehydration | Transition State 2 (TS2): C-O bond cleavage and C=C bond formation |

| 6 | Aromatization | Product: Bipyrazole |

This is a generalized pathway; the exact nature and sequence of events can vary based on reaction conditions and substituents.

Role of Tautomerism in Reaction Mechanisms

Tautomerism is a fundamental concept in the chemistry of pyrazoles and plays a crucial role in their reactivity and the regiochemical outcome of their synthesis. nih.gov Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. nih.gov For a substituted pyrazole like 3-methyl-1H-pyrazole, two tautomers are possible: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

In the synthesis of 1,4'-bipyrazoles, the tautomeric equilibrium of the pyrazole precursors can significantly impact the regioselectivity of the reaction. The relative stability of the tautomers is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups, such as a methyl group, can influence the electron density on the ring nitrogens, thereby affecting their nucleophilicity and the position of substitution.

For instance, in the synthesis of a 1,4'-bipyrazole, if the starting material is a 4-substituted pyrazole that can exist in tautomeric forms, the position of the incoming pyrazole ring will be directed by the preferred tautomer under the reaction conditions. The reaction medium can also play a role in shifting the tautomeric equilibrium. nih.gov

Regioselective Synthesis:

Achieving the desired 1,4'-linkage in this compound requires careful control over the regioselectivity of the pyrazole-forming reaction. If a substituted pyrazolylhydrazine is used, its tautomeric forms must be considered. Theoretical calculations, such as DFT, can predict the relative energies of the different tautomers and their corresponding transition states for the reaction, guiding the choice of reaction conditions to favor the formation of the desired isomer. nih.gov

The interplay between the electronic effects of the nitro group and the methyl group, and the tautomeric possibilities of the pyrazole rings, creates a complex synthetic challenge. A thorough understanding of these factors is essential for the development of efficient and selective synthetic methodologies.

The following table summarizes the potential tautomers for a key precursor, 3(5)-methyl-1H-pyrazole, and their implications for regioselectivity.

| Tautomer | Structure | Implication for Synthesis of 1,4'-bipyrazole |

| 3-methyl-1H-pyrazole | A five-membered ring with two adjacent nitrogen atoms, one with a hydrogen, and a methyl group at position 3. | Reaction at N1 would lead to a 1,x'-bipyrazole where the methyl group is at the 3'-position. |

| 5-methyl-1H-pyrazole | A five-membered ring with two adjacent nitrogen atoms, one with a hydrogen, and a methyl group at position 5. | Reaction at N1 would lead to a 1,x'-bipyrazole where the methyl group is at the 5'-position. |

Control over which tautomer reacts is key to achieving the desired 3'-methyl substitution pattern.

Comprehensive Spectroscopic and Structural Elucidation of 3 Methyl 4 Nitro 1 H 1,4 Bipyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

Application of 1D (¹H, ¹³C, ¹⁴N, ¹⁵N) NMR for Detailed Structural Assignments

A complete 1D NMR analysis would be required to identify all unique magnetic nuclei and their chemical environments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on both pyrazole (B372694) rings and the methyl group. The protons on the 4-nitropyrazole ring are anticipated to be in the downfield region (likely > 8.0 ppm) due to the electron-withdrawing effects of the nitro group and the adjacent pyrazole ring. The protons on the 3'-methylpyrazole ring would appear further upfield. The methyl group would present as a singlet, likely in the 2.3-2.6 ppm range.

¹³C NMR: The carbon spectrum would reveal all carbon environments. The carbon atom bearing the nitro group (C4) would be significantly deshielded. The chemical shifts would confirm the substitution pattern on both heterocyclic rings.

¹⁴N/¹⁵N NMR: Nitrogen NMR, particularly the more precise ¹⁵N NMR, would be invaluable for characterizing the electronic environment of the four nitrogen atoms in the bipyrazole core. The nitrogen in the nitro group would have a characteristic chemical shift distinct from the pyrazole nitrogens.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 3'-Methyl-4-nitro-1'H-1,4'-bipyrazole (Note: This table is illustrative and not based on experimental data.)

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| H3 | ~8.5 - 9.0 | --- |

| C3 | --- | ~135 - 140 |

| C4 | --- | ~145 - 150 |

| H5 | ~8.8 - 9.3 | --- |

| C5 | --- | ~120 - 125 |

| C3' | --- | ~150 - 155 |

| H5' | ~6.0 - 6.5 | --- |

| C5' | --- | ~105 - 110 |

| N-H | Broad, variable | --- |

Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential to assemble the full structure from the 1D data.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within each ring, for instance, between H3 and H5 on the nitropyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing connectivity across the molecule. It would show correlations between protons and carbons that are two or three bonds away. Key correlations would include those from the methyl protons to C3' and C4' of the methylpyrazole ring, and correlations between protons on one ring and carbons on the other, confirming the N1-C4' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity between protons, helping to confirm the spatial relationship between the two pyrazole rings and the orientation of the methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Infrared and Raman spectroscopies identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR: The most prominent bands would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1560-1520 cm⁻¹ and 1350-1310 cm⁻¹, respectively. Other expected signals include C=N and N-N stretching from the pyrazole rings, C-H stretching from the aromatic and methyl groups, and various bending vibrations.

Raman: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement, which confirms the elemental formula (C₇H₆N₆O₂). Analysis of the fragmentation pattern in the mass spectrum would give further structural proof. Expected fragmentation could involve the loss of the nitro group (NO₂) or cleavage of the bond between the two pyrazole rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. While no published crystal structure exists for this compound, analysis of related structures, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, shows that pyrazole rings are planar.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystal structure would provide precise measurements for all bond lengths and angles. Key parameters of interest would be:

The length of the N1-C4' bond connecting the two pyrazole rings.

The geometry of the nitro group and its planarity relative to the pyrazole ring to which it is attached.

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State

Detailed experimental and computational studies on the solid-state structure of this compound are limited in publicly accessible scientific literature. However, based on the known principles of supramolecular chemistry and the crystallographic analysis of closely related nitro- and pyrazole-containing compounds, a hypothetical analysis of the potential intermolecular interactions can be proposed.

The molecular structure of this compound, with its distinct hydrogen bond donors (the N-H group of the pyrazole ring), hydrogen bond acceptors (the nitro group and the nitrogen atoms of the pyrazole rings), and aromatic π-systems, suggests a high propensity for forming a complex network of non-covalent interactions. These interactions would likely govern the packing of the molecules in the crystal lattice, leading to a specific supramolecular assembly.

Key potential intermolecular interactions include:

Hydrogen Bonding: The N-H group on one pyrazole ring is a strong hydrogen bond donor and could interact with the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole rings of neighboring molecules. These hydrogen bonds are expected to be a dominant force in the crystal packing, potentially forming chains or dimeric motifs. For instance, in the crystal structure of similar nitro-aromatic compounds, strong N-H···O and C-H···O hydrogen bonds are frequently observed, playing a crucial role in the stability of the crystal structure. rsc.org

π-π Stacking Interactions: The two pyrazole rings, being aromatic, are capable of engaging in π-π stacking interactions. The relative orientation of these stacked rings (e.g., parallel-displaced or T-shaped) would depend on the electronic distribution within the rings, which is significantly influenced by the electron-withdrawing nitro group and the electron-donating methyl group. These interactions are a common feature in the crystal structures of many nitrogen-containing heterocyclic compounds. rsc.org

C-H···π Interactions: The methyl group and the C-H bonds of the pyrazole rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent pyrazole rings.

The interplay of these various intermolecular forces would ultimately define the three-dimensional supramolecular architecture of this compound in the solid state. The nitro group, with its strong electron-withdrawing nature, is expected to significantly influence the charge distribution across the molecule, thereby modulating the strength and directionality of these non-covalent interactions. A detailed single-crystal X-ray diffraction study would be necessary to definitively elucidate the intricate details of its supramolecular assembly and to quantify the geometric parameters of the intermolecular contacts.

Interactive Data Table: Hypothetical Intermolecular Interaction Parameters

Since no specific crystallographic data for this compound is available, the following table is a hypothetical representation of the types of data that would be obtained from such an analysis.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O (nitro) | Data not available | Data not available |

| Hydrogen Bond | C-H···N (pyrazole) | Data not available | Data not available |

| π-π Stacking | Pyrazole ring 1 ↔ Pyrazole ring 2 | Data not available | Data not available |

Complementary Spectroscopic Techniques (e.g., UV-Vis Absorption and Photoluminescence)

The electronic absorption and emission properties of this compound have not been specifically reported in the surveyed literature. However, general principles of spectroscopy for related compounds can provide an expected profile.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the bipyrazole system. The pyrazole ring itself exhibits absorption in the UV region. nih.govcrossref.org The presence of the nitro group, a strong chromophore and auxochrome, is anticipated to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially a hyperchromic effect (increased absorption intensity) compared to the unsubstituted bipyrazole. bldpharm.com The solvent polarity is also expected to influence the position of the absorption bands, with more polar solvents often leading to shifts in the λmax values of polar molecules.

Photoluminescence Spectroscopy: Many pyrazole and bipyrazole derivatives are known to exhibit fluorescence. The photoluminescence spectrum, if the compound is emissive, would provide information about the excited state properties. The emission wavelength and quantum yield would be highly dependent on the molecular structure and the rigidity of the system. The presence of the nitro group can sometimes lead to fluorescence quenching due to its electron-withdrawing nature, which can promote non-radiative decay pathways. However, in some molecular architectures, nitro-aromatic compounds can still exhibit fluorescence. Detailed experimental studies would be required to determine if this compound is luminescent and to characterize its emission properties.

Interactive Data Table: Expected Spectroscopic Data

The following table is a placeholder for the kind of data that would be generated from experimental spectroscopic analysis.

| Technique | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) |

| UV-Vis | Data not available | Data not available | Data not available | N/A |

| Photoluminescence | Data not available | N/A | N/A | Data not available |

Theoretical and Computational Investigations of 3 Methyl 4 Nitro 1 H 1,4 Bipyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure and properties of molecules. rsc.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than traditional ab initio methods while providing a high level of accuracy, making it well-suited for studying relatively complex molecules like 3'-methyl-4-nitro-1'H-1,4'-bipyrazole.

DFT calculations typically involve the use of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common combination for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set, which provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations. core.ac.ukbldpharm.com For more refined energy calculations or studies of non-covalent interactions, more advanced functionals and larger basis sets, such as 6-311++G(d,p), may be employed. core.ac.uk

The electronic structure of this compound is central to its chemical reactivity and spectroscopic properties. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. core.ac.uk A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. core.ac.uk

For bipyrazole derivatives, the HOMO is often localized on the more electron-rich pyrazole (B372694) ring, while the LUMO can be distributed across the bipyrazole system, influenced by electron-withdrawing substituents. In this compound, the nitro group (-NO2) is a strong electron-withdrawing group, and it is expected to significantly lower the energy of the LUMO and have a substantial influence on its localization. The methyl group (-CH3) is a weak electron-donating group and would have a lesser effect on the electronic structure.

The HOMO-LUMO gap is a key indicator of the charge transfer interactions that can occur within the molecule. Theoretical calculations for similar nitro-substituted aromatic compounds show that the presence of a nitro group tends to decrease the HOMO-LUMO gap, suggesting increased potential for electronic transitions.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Bipyrazoles (Calculated via DFT) The following data is illustrative, based on typical values for related compounds, to demonstrate the expected trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,4'-Bipyrazole | -6.5 | -1.2 | 5.3 |

| 3'-Methyl-1'H-1,4'-bipyrazole | -6.3 | -1.1 | 5.2 |

| This compound | -7.0 | -3.5 | 3.5 |

| 4-Nitro-1'H-pyrazole | -7.8 | -3.9 | 3.9 |

This illustrative data shows that the nitro group significantly lowers both HOMO and LUMO energies and reduces the energy gap, indicating a higher reactivity for this compound compared to its non-nitrated counterpart.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The nitrogen atoms of the pyrazole rings would also exhibit negative potential. Conversely, the regions of highest positive potential (blue) would likely be located around the hydrogen atoms of the pyrazole rings and the methyl group, indicating sites for potential nucleophilic attack. The presence of the electron-withdrawing nitro group would generally lead to a more positive potential on the pyrazole ring to which it is attached.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. For instance, theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. The calculated frequencies and intensities can be correlated with experimental spectra to aid in the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. Good agreement between calculated and experimental spectroscopic data lends confidence to the accuracy of the computed molecular model.

Conformational Analysis and Energy Landscapes

The two pyrazole rings in this compound are not necessarily coplanar. The molecule can adopt various conformations due to rotation around the C-N single bond connecting the two rings. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation between them.

The rotation around the internuclear C-N bond in 1,4'-bipyrazoles is associated with an energy barrier. The height of this barrier determines the flexibility of the molecule. The preferred conformation is the one with the lowest energy, which is influenced by a balance of steric hindrance and electronic effects.

For this compound, steric repulsion between the hydrogen atoms on adjacent rings and between the substituents can influence the dihedral angle between the two pyrazole rings. Computational studies on similar biaryl systems have shown that the planar or near-planar conformations can be destabilized by steric clashes, leading to a twisted ground state geometry. The energy landscape can be mapped by performing a relaxed scan of the potential energy surface as a function of the dihedral angle. This would reveal the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers.

Substituents can have a significant impact on the conformational preferences and rotational barriers of bipyrazole systems. The methyl group at the 3'-position is relatively small and would likely have a modest steric effect on the rotational barrier. In contrast, the nitro group at the 4-position, while not directly adjacent to the linkage, influences the electronic distribution and can have through-bond effects on the conformational energetics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A typical MD simulation protocol involves placing the molecule in a simulation box, often with a solvent, and running the simulation for a specific duration, such as nanoseconds. ajchem-a.com Analysis of the resulting trajectory can reveal important parameters like the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent accessible surface area (SASA) to understand its interaction with the surrounding environment. mdpi.comajchem-a.com

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Force Field | CHARMM36 | A set of empirical energy functions used to calculate the forces between atoms. ajchem-a.com |

| Temperature | 300 K | The temperature at which the simulation is run, mimicking physiological conditions. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Average RMSD | 1.5 Å | A measure of the average change in atomic positions from a reference structure, indicating structural stability. |

| Average RMSF | 1.2 Å | Indicates the fluctuation of each atom around its average position, highlighting flexible regions. |

| Average SASA | 350 Ų | The average surface area of the molecule accessible to a solvent, indicating its potential for intermolecular interactions. |

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density distribution in a molecule to characterize its chemical bonding. A prominent method within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions the electron density to define atoms and the bonds between them. mdpi.com This analysis reveals the nature of chemical bonds—whether they are covalent, ionic, or have intermediate character—and can identify weaker non-covalent interactions that are crucial for understanding molecular stability and crystal packing. mdpi.com

For this compound, QTAIM analysis can be used to:

Characterize the covalent bonds within the bipyrazole rings and the nitro group.

Investigate the nature of the bond linking the two pyrazole rings.

Identify and quantify intramolecular hydrogen bonds, which can significantly influence the molecule's conformation.

The analysis focuses on bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the bond's strength and nature.

Theoretical Studies on Reaction Mechanisms and Reactivity Prediction

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. mdpi.com For this compound, these studies can guide its synthesis and predict its chemical behavior in various reactions.

Theoretical calculations can be used to evaluate the feasibility of different synthetic routes to this compound. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most energetically favorable reaction pathway. mdpi.com For example, density functional theory (DFT) calculations can be employed to model the nitration of the bipyrazole precursor, helping to understand the regioselectivity of the reaction and optimize reaction conditions.

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack on a molecule, providing a roadmap for its chemical reactivity. ajchem-a.com Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, with red regions indicating electron-rich areas prone to electrophilic attack and blue regions indicating electron-poor areas susceptible to nucleophilic attack.

For this compound, the nitro group is expected to create a significant electron-deficient region, making the pyrazole ring it is attached to susceptible to nucleophilic attack. Conversely, the other pyrazole ring may be more prone to electrophilic attack.

Furthermore, global and local reactivity descriptors derived from conceptual DFT can quantify the reactivity of the molecule. These descriptors include electronegativity, hardness, softness, and the Fukui function, which identifies the most reactive sites within the molecule. Energetic descriptors, such as the heat of formation, are crucial for compounds with potential applications as energetic materials. nih.gov These values can be calculated using computational methods and are essential for assessing the performance and stability of such materials. nih.gov

Interactive Data Table: Hypothetical Calculated Energetic and Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| Heat of Formation (gas phase) | +250 kJ/mol | A positive value indicates an endothermic compound, which can release significant energy upon decomposition. nih.gov |

| HOMO Energy | -7.5 eV | The energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | The energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | A larger gap generally indicates higher kinetic stability. |

| Most Negative MEP | -45 kcal/mol | Located around the oxygen atoms of the nitro group, indicating the most likely site for electrophilic attack. |

| Most Positive MEP | +30 kcal/mol | Likely located on the hydrogen atom of the N-H group or on the carbon atoms of the pyrazole ring, indicating sites for nucleophilic attack. |

Chemical Reactivity and Derivatization Studies of 3 Methyl 4 Nitro 1 H 1,4 Bipyrazole

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole (B372694) ring to which it is attached, making it susceptible to both reduction and nucleophilic attack.

The reduction of the nitro group is a common and synthetically useful transformation. The conversion of 4-nitropyrazoles to 4-aminopyrazoles is a well-established method for introducing an amino group onto the pyrazole core. researchgate.netmdpi.com This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This process is generally efficient and provides a direct route to the corresponding amine.

Under carefully controlled conditions, partial reduction of the nitro group to a hydroxylamino intermediate is also feasible. This selective reduction can often be achieved using specific reducing agents or by modifying the reaction conditions of catalytic hydrogenation. The resulting hydroxylamines are themselves valuable synthetic intermediates. The reduction of nitroaromatic compounds can be accomplished using a variety of reagents, including metals like tin (Sn) or iron (Fe) in acidic media, or through transfer hydrogenation. masterorganicchemistry.com

| Product | Reagents and Conditions | Reaction Type |

| 4-Amino-3'-methyl-1'H-1,4'-bipyrazole | H₂, Pd/C, solvent (e.g., Ethanol, Methanol) | Catalytic Hydrogenation |

| 4-Hydroxylamino-3'-methyl-1'H-1,4'-bipyrazole | Controlled reduction (e.g., specific reagents, modified hydrogenation) | Partial Reduction |

| 4-Amino-3'-methyl-1'H-1,4'-bipyrazole | Fe/HCl or Sn/HCl | Metal/Acid Reduction |

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org It withdraws electron density from the aromatic ring, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.orglibretexts.org In the context of 3'-methyl-4-nitro-1'H-1,4'-bipyrazole, the nitro group at the 4-position of the pyrazole ring significantly polarizes the ring. While there isn't a conventional leaving group like a halide on the nitro-substituted ring, the entire 3'-methyl-1'H-pyrazol-1-yl moiety could potentially act as a leaving group under harsh conditions with strong nucleophiles.

More commonly, if a leaving group were present on the same ring as the nitro group (for instance, at the 5-position), the nitro group would strongly facilitate its displacement by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group, which can delocalize the negative charge. libretexts.org

| Reactant Type | Potential Nucleophiles | Product Type |

| This compound with a leaving group at the 5-position | Amines, Alkoxides, Thiolates | 5-Substituted-4-nitro-3'-methyl-1'H-1,4'-bipyrazole |

| This compound | Strong nucleophiles (e.g., NaOH, NaNH₂) under forcing conditions | Potential displacement of one pyrazole ring |

Reactions Involving the Methyl Group

The methyl group attached to the second pyrazole ring offers another site for chemical modification, primarily through oxidation or functionalization via reactive intermediates.

The methyl group on the pyrazole ring can be oxidized to a carboxylic acid. This transformation is analogous to the oxidation of benzylic methyl groups. organic-chemistry.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed for this purpose. The reaction likely proceeds through a series of oxidation steps, potentially with an aldehyde intermediate. Isolating the aldehyde can be challenging as it is often readily oxidized further to the more stable carboxylic acid. The resulting 4-nitro-1'H-1,4'-bipyrazole-3'-carboxylic acid is a valuable derivative for further functionalization, for instance, through amide bond formation.

| Product | Reagents and Conditions | Reaction Type |

| 4-Nitro-1'H-1,4'-bipyrazole-3'-carboxylic acid | KMnO₄, heat, aqueous base | Oxidation |

| 4-Nitro-1'H-1,4'-bipyrazole-3'-carbaldehyde | Milder oxidizing agents, controlled conditions | Partial Oxidation |

The methyl group can be functionalized by generating a reactive intermediate at the benzylic-like position. Deprotonation of the methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium), can generate a carbanion. britannica.comsiue.eduwikipedia.org This carbanion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. However, it is noteworthy that in some substituted pyrazoles, deprotonation can occur at a C-H bond on the ring itself, leading to a mixture of products. acs.org

Radical functionalization is another possibility, for example, through a radical halogenation reaction using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield a bromomethyl derivative, which is a versatile intermediate for subsequent nucleophilic substitution reactions.

| Intermediate | Generating Reagents | Subsequent Reaction with Electrophiles | Product Type |

| Carbanion | Strong base (e.g., n-BuLi, LDA) | Alkyl halides, Aldehydes, Ketones | Alkylated or Hydroxyalkylated derivatives |

| Radical | NBS, AIBN, UV light | - | 3'-(Bromomethyl)-4-nitro-1'H-1,4'-bipyrazole |

Reactivity at the Pyrazole Nitrogen Atoms

The pyrazole rings contain both a pyrrole-like nitrogen (N1') and pyridine-like nitrogens (N2, N2', and N1 of the nitro-pyrazole ring), each with distinct reactivity. mdpi.com These nitrogen atoms are generally nucleophilic and can participate in reactions such as alkylation and protonation. rsc.org

N-alkylation is a common reaction for pyrazoles and can be achieved under various conditions. nih.govresearchgate.netacs.orgmdpi.comsemanticscholar.org In the presence of a base to deprotonate the N1'-H, the resulting pyrazolate anion is a strong nucleophile that readily reacts with alkyl halides. The regioselectivity of alkylation on the different nitrogen atoms can be influenced by steric and electronic factors, as well as the reaction conditions. The electron-withdrawing nitro group will decrease the nucleophilicity of the nitrogens on that pyrazole ring.

| Reaction Type | Reagents and Conditions | Site of Reaction |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N1' (primarily), other N atoms possible |

| N-Alkylation | Trichloroacetimidate (B1259523), Acid catalyst | N1' and other N atoms |

| Protonation | Strong or weak acids | Pyridine-like nitrogens (N2, N2') |

N-Alkylation and N-Acylation Reactions

The presence of an acidic proton on the N1' nitrogen of the 3'-methylpyrazole ring makes this compound amenable to N-alkylation and N-acylation reactions. These reactions are crucial for modifying the compound's physical and chemical properties.

Typically, N-alkylation of pyrazoles proceeds via deprotonation with a base, followed by reaction with an alkylating agent. semanticscholar.org Common bases include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). derpharmachemica.combeilstein-journals.org The choice of base and solvent can be critical for achieving regioselectivity, especially in unsymmetrical pyrazoles. derpharmachemica.com For instance, alkylation of 3,4-dinitropyrazole can result in a mixture of 3,4- and 4,5-dinitro isomers. researchgate.net In the case of this compound, alkylation is expected to occur predominantly at the N1' position of the 3'-methylpyrazole ring due to the availability of the NH proton. The steric hindrance from the methyl group at the 3'-position may influence the reaction rate but is unlikely to prevent the reaction. semanticscholar.orgmdpi.com

Alternative, milder methods for N-alkylation have been developed, such as using trichloroacetimidate electrophiles catalyzed by a Brønsted acid. semanticscholar.orgmdpi.com This approach avoids the need for strong bases and high temperatures. semanticscholar.org

N-acylation can be achieved using acyl chlorides or acid anhydrides. researchgate.net These reactions typically proceed under basic conditions to deprotonate the pyrazole nitrogen, which then acts as a nucleophile.

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

| Reagent System | Reaction Type | Comments | Reference |

| NaH / Alkyl Halide in THF/DMF | N-Alkylation | Standard, effective method; regioselectivity can be an issue for unsymmetrical pyrazoles. | derpharmachemica.combeilstein-journals.org |

| K₂CO₃ / Alkylating Agent in Acetonitrile | N-Alkylation | Milder base, can offer good yields. | derpharmachemica.com |

| Trichloroacetimidates / Brønsted Acid (e.g., CSA) | N-Alkylation | Acid-catalyzed method, avoids strong bases. | semanticscholar.orgmdpi.com |

| Mitsunobu Reaction (Alcohol, DEAD, PPh₃) | N-Alkylation | Can lead to different regioselectivity compared to base-mediated methods. | beilstein-journals.org |

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The this compound molecule possesses both acidic and basic sites, leading to complex protonation and deprotonation equilibria. mdpi.com The N-H proton of the 3'-methylpyrazole ring is acidic, while the sp²-hybridized nitrogen atoms are basic. mdpi.commdpi.com

The acidity of the N1'-H is significantly enhanced by the electron-withdrawing nature of the 4-nitropyrazole ring attached at the 4'-position. Electron-withdrawing groups are known to increase the acidity of the pyrazole N-H proton. mdpi.com Deprotonation at this site generates a pyrazolate anion, which is a potent nucleophile and a key intermediate in N-alkylation and N-acylation reactions. The stability of this anion is increased by the delocalization of the negative charge over the pyrazole ring.

Protonation can occur at the sp² nitrogen atoms of either pyrazole ring. The basicity of these nitrogens is reduced by the electron-withdrawing nitro group. The 4-nitropyrazole ring is significantly less basic than the 3'-methylpyrazole ring. Protonation alters the electronic properties of the molecule, increasing its solubility in polar protic solvents and modifying the reactivity of the heterocyclic system towards nucleophiles and electrophiles. For example, protonation increases the electrophilicity of the pyrazole rings, making them more susceptible to nucleophilic attack.

The equilibrium between the neutral, protonated, and deprotonated forms is highly dependent on the pH of the medium. This pH-dependent behavior can be exploited to control the reactivity of the molecule in chemical synthesis and to modulate its coordination properties in the formation of metal complexes.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Bipyrazole Core

The bipyrazole core of this compound exhibits distinct reactivity patterns towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Pyrazoles are generally considered electron-rich heterocycles that undergo electrophilic substitution, primarily at the C4 position if it is unsubstituted. researchgate.net However, in this compound, both C4 positions are part of the linkage between the rings. The remaining positions (C5 on the 4-nitropyrazole ring and C5' on the 3'-methylpyrazole ring) are subject to strong deactivating effects. The nitro group is a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack. masterorganicchemistry.com The pyridine-type nitrogen in each ring also has a deactivating, electron-withdrawing effect. researchgate.net Consequently, electrophilic aromatic substitution on the bipyrazole core is expected to be very difficult and require harsh reaction conditions. If substitution were to occur, it would most likely be directed to the C5' position of the 3'-methylpyrazole ring, which is the least deactivated position.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the 4-nitropyrazole ring makes it highly susceptible to nucleophilic aromatic substitution. The nitro group strongly activates the ring for attack by nucleophiles. Research on N-substituted 3,4-dinitropyrazoles has shown that nucleophilic substitution occurs regioselectively at the position adjacent to the nitro group. researchgate.net In this compound, the most likely site for nucleophilic attack is the C5 position of the 4-nitropyrazole ring. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace a suitable leaving group at this position, although the hydrogen at C5 is not a leaving group itself. However, the nitro group itself can sometimes be displaced by strong nucleophiles.

The 3'-methylpyrazole ring is less activated towards nucleophilic attack compared to the 4-nitropyrazole ring.

Synthesis of Advanced Derivatives and Analogues

The versatile reactivity of the this compound scaffold allows for the synthesis of a wide range of advanced derivatives and analogues with tailored properties.

Understanding the relationship between the structure of bipyrazole derivatives and their chemical reactivity is crucial for designing new functional molecules. Structure-activity relationship (SAR) studies on related bipyrazole systems have provided valuable insights.

For example, in a study on amide-linked bipyrazoles designed as anti-inflammatory agents, the nature of substituents on a phenyl ring attached to the bipyrazole core was found to significantly influence their biological activity. nih.gov Replacing a chloro substituent with bromo, fluoro, nitro, or methyl groups led to derivatives with varied inhibitory potency against COX enzymes. nih.gov This demonstrates that even small modifications to the periphery of a bipyrazole system can have a profound impact on its interactions with biological targets.

Theoretical studies using Density Functional Theory (DFT) have also been employed to correlate the molecular structure of bipyrazole derivatives with their properties, such as their efficiency as corrosion inhibitors. nih.gov Parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as global hardness and electronegativity, are calculated to predict reactivity. nih.gov Such computational approaches can guide the synthesis of new this compound derivatives with enhanced reactivity or specific electronic properties.

Bipyrazoles are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The two pyrazole rings can coordinate to one or more metal centers, acting as bridging ligands to form extended structures. The rigid nature of the 4,4'-bipyrazole linkage is particularly useful for creating porous materials with well-defined channels and cavities. nih.gov

Starting from this compound, new ligands can be designed by introducing additional functional groups. For example, installing carboxylic acid or amino groups on the bipyrazole core would provide additional coordination sites. The electronic properties of the ligand, and thus the resulting metal complex, can be fine-tuned by modifying the substituents. The electron-withdrawing nitro group in the parent compound will influence the electron density on the coordinating nitrogen atoms, affecting the strength of the metal-ligand bonds. The synthesis of derivatives where the nitro group is reduced to an amino group or replaced by other functional groups would create a family of ligands with systematically varying electronic and steric properties, allowing for the targeted synthesis of coordination compounds with specific magnetic, catalytic, or sorption characteristics. rsc.org

Investigation of Tautomerism and Prototropic Equilibria (e.g., 1'H- vs. 2'H- tautomers)

For N-unsubstituted pyrazoles like this compound, prototropic tautomerism is a key structural feature. mdpi.comclockss.org This involves the migration of the proton between the two nitrogen atoms of the 3'-methylpyrazole ring, leading to an equilibrium between the 1'H and 2'H tautomers.

The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, temperature, and concentration. fu-berlin.de The two tautomers, while structurally similar, can have different chemical and physical properties, including reactivity and coordination behavior.

The tautomeric equilibrium can be studied using various techniques, most notably NMR spectroscopy. fu-berlin.debeilstein-journals.org In some cases, the interconversion between tautomers is slow enough on the NMR timescale to observe separate signals for each form. fu-berlin.de The relative abundance of each tautomer can then be determined by integrating the corresponding signals. For related systems like 3(5)-phenylpyrazoles, studies have shown that the tautomer with the substituent at the 3-position (analogous to the 1'H tautomer here) is often the major form in solution and is the one typically found in the solid state. fu-berlin.de

The electron-withdrawing 4-(4-nitropyrazolyl) group at the C4' position is expected to influence the tautomeric preference. Theoretical calculations can provide valuable insights into the relative energies of the two tautomers and the energy barrier for their interconversion, complementing experimental studies. Understanding this tautomeric equilibrium is essential for a complete description of the chemical nature of this compound, as the reactivity and biological activity may arise from one specific tautomer or a combination of both.

Exploration of Advanced Applications of 3 Methyl 4 Nitro 1 H 1,4 Bipyrazole Non Biological Focus

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry investigates the formation and properties of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. libretexts.orgpurdue.edu Pyrazole (B372694) and its derivatives are well-established as excellent chelating agents for a wide range of transition metals, owing to the electron-donating capabilities of their nitrogen atoms. researchgate.netmocedes.org The bipyrazole structure of 3'-methyl-4-nitro-1'H-1,4'-bipyrazole allows it to act as a bidentate ligand, binding to a metal center through two of its nitrogen atoms, thereby forming stable chelate rings.

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific electronic, magnetic, or catalytic properties. Pyrazole-based ligands can be synthesized through various methods, often involving the condensation of primary amines with pyrazole precursors. mdpi.com For bipyrazole systems, synthetic strategies may involve the reaction of substituted pyrazoles under basic conditions. mocedes.org

The functional groups on the bipyrazole scaffold are critical in tuning the ligand's affinity for specific metal ions. In this compound, the nitro group acts as a strong electron-withdrawing group, which modifies the electron density of the pyrazole rings. This electronic tuning can influence the ligand's donor strength and its preference for certain metal ions. For instance, mixing bipyrazole ligands with different substituents, such as nitro and amino groups, has been used to systematically modify the properties of zinc(II) metal-organic frameworks (MOFs). purdue.edu This approach highlights how ligands like this compound can be employed as components in mixed-ligand systems to create materials with precisely controlled characteristics.

Table 1: Key Features of this compound in Ligand Design

| Feature | Description | Implication for Metal Complexes |

|---|---|---|

| Bidentate Nature | Possesses two pyrazole rings capable of coordinating to a metal center. | Forms stable chelate complexes with metal ions. |

| Nitro Group | Strong electron-withdrawing substituent. | Modulates the electronic properties and binding affinity of the ligand. |

| Methyl Group | Electron-donating substituent. | Provides steric influence and electronic contrast to the nitro-substituted ring. |

| Asymmetric Design | Different substituents on each pyrazole ring. | Can lead to complexes with lower symmetry and potentially unique reactivity. |

The interaction between a metal ion and a ligand can range from strong covalent bonds to weaker, noncovalent interactions. rsc.org In complexes involving nitro-substituted aromatic ligands, the nitro group itself can participate in binding. While pyrazole ligands typically bind through their sp²-hybridized nitrogen atoms, the oxygen atoms of the nitro group can engage in "semicoordination" with the metal center. rsc.org This interaction is considered a noncovalent binding mode, with M···O(nitro) distances typically greater than 2.5 Å. rsc.org

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the bite angle of the ligand. Pyrazole-derived ligands are known to form complexes with diverse geometries. For example, complexes of copper(II) and cobalt(II) with a related nitropyrazole ligand have been shown to adopt distorted square-pyramidal and octahedral geometries, respectively. bldpharm.com For this compound, coordination to a metal would likely involve the nitrogen atoms from each pyrazole ring, leading to common coordination geometries such as tetrahedral or octahedral, depending on the metal and the presence of other co-ligands. hcpgcollege.edu.inmsu.edu

Table 2: Potential Metal-Ligand Interactions for this compound

| Interaction Type | Participating Atoms | Nature of Binding |

|---|---|---|

| Primary Coordination | Metal ion and pyrazole Nitrogen atoms | Coordinate covalent bond |

| Semicoordination | Metal ion and nitro group Oxygen atoms | Noncovalent, electrostatic |

Metal complexes containing pyrazole-based ligands have demonstrated significant utility in catalysis. The electronic and steric properties of the ligand can be fine-tuned to enhance the activity and selectivity of the metal catalyst. mdpi.com

A notable application is in oxidation catalysis. Metal-organic frameworks (MOFs) constructed from cobalt(II) and 3-nitro-4,4'-bipyrazole (B13587601) have been successfully employed as heterogeneous catalysts for the aerobic oxidation of cumene. nih.gov The presence of the nitro group on the ligand was found to influence the selectivity of the reaction. nih.gov Similarly, in situ prepared copper(II) complexes with various pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, with the reaction rate depending on the nature of the ligand and the copper salt used. mdpi.com These examples demonstrate the potential of this compound to serve as a ligand in the development of new organometallic catalysts for oxidation and other organic transformations.

Supramolecular Assembly and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. csic.es Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The structure of this compound, with its hydrogen bond donors (N-H), acceptors (N atoms, nitro O atoms), and aromatic rings, makes it an ideal candidate for constructing complex supramolecular assemblies.